Bayothrin

Description

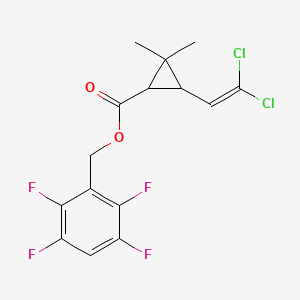

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNRFNDOPPVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861251 | |

| Record name | (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67640-15-7 | |

| Record name | (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bayothrin (Transfluthrin) on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bayothrin (transfluthrin) is a volatile Type I pyrethroid insecticide and repellent that exerts its primary neurotoxic and repellent effects by modulating the function of voltage-gated sodium channels (VGSCs) in insects. Unlike classical pyrethroids that characteristically prolong the transient sodium current upon repolarization (tail current), transfluthrin induces a unique, non-inactivating persistent sodium current. This distinct gating modification leads to nerve hyperexcitability, paralysis, and ultimately, the insecticidal and repellent properties of the compound. This guide provides a detailed overview of the mechanism of action, experimental protocols for its characterization, and quantitative data on its effects on wild-type and mutant insect sodium channels.

Core Mechanism of Action

The primary target of transfluthrin is the α-subunit of the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in neurons.[1][2] The interaction of transfluthrin with the channel leads to a unique modification of its gating properties, distinguishing it from other pyrethroids.

Induction of a Persistent Sodium Current

Standard pyrethroids, such as permethrin and deltamethrin, are known to slow the inactivation and deactivation of sodium channels, resulting in a large, slowly decaying "tail current" following membrane repolarization.[3] In contrast, electrophysiological studies on the Aedes aegypti sodium channel (AaNav1-1) expressed in Xenopus oocytes have revealed that transfluthrin barely induces this characteristic tail current.[3][4] Instead, it generates a distinct persistent, or non-inactivating, sodium current.[3][4] This persistent inward current at sub-threshold voltages can lead to continuous nerve depolarization, repetitive firing of action potentials, and ultimately, nerve conduction block, which underlies the knockdown and lethal effects of the insecticide.[5][6]

Binding Sites on the Insect Sodium Channel

Pyrethroids are known to bind to two receptor sites, PyR1 and PyR2, located at the interfaces of the four homologous domains (I-IV) of the sodium channel α-subunit.[3][7] Computational modeling using an AlphaFold2 model of the Aedes aegypti sodium channel (AaNav1-1), combined with functional analysis of mutant channels, has elucidated the specific binding interactions of transfluthrin.[3][4]

-

The tetrafluorophenyl ring of transfluthrin is predicted to bind to residues within the alpha-helical segments S5, P1, and S6 of the channel.[3][4]

-

Crucially, unlike other pyrethroids like deltamethrin, transfluthrin does not appear to interact with the linker helices S4-S5.[3][4] This is supported by site-directed mutagenesis studies where mutations in the S4-S5 linkers did not alter channel sensitivity to transfluthrin, while mutations in the S5, P1, and S6 helices did.[4][8]

This differential binding explains the unique gating modification induced by transfluthrin compared to other pyrethroids.

Role in Repellency

The repellent action of transfluthrin is directly linked to its effect on sodium channels. Studies have shown that the spatial repellency of transfluthrin does not involve the activation of olfactory receptors.[2][9][10][11] Evidence for this includes:

-

Transfluthrin does not elicit electroantennogram (EAG) responses in mosquitoes.[9][11]

-

The 1S-cis isomer of transfluthrin, which is inactive on sodium channels, does not produce a repellent effect.[9][10][11]

-

Mosquitoes with knockdown resistance (kdr) mutations in their sodium channel gene, which reduce the channel's sensitivity to pyrethroids, show decreased repellency to transfluthrin.[2][9]

These findings strongly indicate that the activation of sodium channels alone is the principal mechanism underlying transfluthrin's potent repellent activity.[2][4][10]

Quantitative Data

| Channel Type | Mutation(s) | Location | Effect on Transfluthrin Sensitivity | Reference(s) |

| Wild-Type (AaNav1-1) | None | - | Sensitive | [2][4] |

| KDR Mutant | S989P + V1016G | Domain II S5/S6 | Reduced sensitivity/resistance | [2] |

| Site-Directed Mutants | Various single point mutations | Helices S5, P1, and S6 | Altered sensitivity | [4][8] |

| Site-Directed Mutants | Various single point mutations | Linker-helices S4-S5 | No significant change in sensitivity | [4][8] |

Experimental Protocols

The characterization of transfluthrin's mechanism of action relies on a combination of molecular biology, electrophysiology, and computational modeling.

Site-Directed Mutagenesis

This technique is used to introduce specific point mutations into the sodium channel gene to identify amino acid residues critical for transfluthrin binding and action. The QuikChange™ method is commonly employed.

Protocol:

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the double-stranded plasmid DNA template with the wild-type channel cDNA, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu Turbo), and dNTPs.

-

Perform thermal cycling, typically for 18-30 cycles, with stages for denaturation (e.g., 95°C), annealing (e.g., 60-65°C), and extension (e.g., 68°C). The extension time depends on the plasmid length (e.g., 30-60 sec/kb).

-

-

Template Digestion: Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for 1 hour.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue).

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression in Xenopus Oocytes

Xenopus laevis oocytes are a robust system for expressing and functionally studying ion channels.

Protocol:

-

cRNA Synthesis: Linearize the plasmid DNA containing the wild-type or mutant sodium channel cDNA. Use the linearized DNA as a template for in vitro transcription to synthesize capped cRNA.

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

-

cRNA Injection: Inject the oocytes with the synthesized cRNA (typically ~50 nl per oocyte). For robust expression of insect sodium channels, co-inject with cRNA for an auxiliary subunit, such as TipE from Drosophila melanogaster.

-

Incubation: Incubate the injected oocytes in a suitable buffer (e.g., ND96) at 16-18°C for 2-3 days to allow for channel expression in the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to control the membrane potential of the oocyte and measure the ionic currents flowing through the expressed sodium channels.

Protocol:

-

Setup: Place an oocyte in a recording chamber perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection, filled with a conductive solution (e.g., 3 M KCl).

-

Voltage-Clamp Protocol for Persistent Current:

-

Hold the oocyte membrane potential at a hyperpolarized level (e.g., -90 mV to -120 mV) to ensure all channels are in the closed state.

-

To measure the persistent current, apply a slow voltage ramp (e.g., from -80 mV to +10 mV over several hundred milliseconds) or a long depolarizing step (e.g., to -40 mV for 30 ms after a brief step to 0 mV to inactivate transient channels).[12] The slow ramp or the sustained step minimizes the contribution of the transient current, allowing for the isolation of the persistent component.

-

Record the resulting current before and after the application of transfluthrin to the perfusion bath.

-

-

Data Analysis: Subtract the control current from the current recorded in the presence of transfluthrin to isolate the transfluthrin-induced persistent current. Analyze the current-voltage relationship to determine the voltage dependence of the persistent current.

Computational Docking

Molecular docking predicts the preferred orientation of a ligand (transfluthrin) when bound to a receptor (the sodium channel) to form a stable complex.

Protocol:

-

Protein Structure Preparation: Obtain a high-quality 3D model of the insect sodium channel. Recent studies have successfully used models generated by AlphaFold2.[7][13]

-

Ligand Preparation: Generate a 3D structure of the transfluthrin molecule and assign appropriate charges.

-

Docking Simulation:

-

Define the binding site on the sodium channel model based on existing knowledge of pyrethroid binding sites (PyR1 and PyR2).

-

Use a docking program to explore the conformational space of the ligand within the binding site. A Monte Carlo-based algorithm is often used to generate a large number of random configurations of the ligand.[14][15]

-

For each configuration, calculate the binding energy using an all-atom energy-based scoring function.

-

-

Energy Minimization and Analysis:

-

Select the lowest energy poses (most favorable binding modes) for further refinement using energy minimization techniques.

-

Analyze the refined poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between transfluthrin and specific amino acid residues of the sodium channel.

-

Visualizations

Signaling Pathway of Transfluthrin Action

Caption: Signaling pathway of transfluthrin's action on insect neurons.

Experimental Workflow for Characterizing Transfluthrin's Effect

Caption: Workflow for characterizing transfluthrin's effects on NaV channels.

Logical Relationship of Transfluthrin Binding Sites

Caption: Transfluthrin's differential interaction with NaV channel binding sites.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium channel activation underlies transfluthrin repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. Sodium channel activation underlies transfluthrin repellency in Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Persistent Sodium Current and Its Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 8. A unique mechanism of transfluthrin action revealed by mapping its binding sites in the mosquito sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sodium channel activation underlies transfluthrin repellency in Aedes aegypti - American Chemical Society [acs.digitellinc.com]

- 11. Sodium channel activation underlies transfluthrin repellency in Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent sodium current - Wikipedia [en.wikipedia.org]

- 13. Evaluating ligand docking methods for drugging protein–protein interfaces: insights from AlphaFold2 and molecular dynamics refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. ParDOCK: an all atom energy based Monte Carlo docking protocol for protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis and stereoisomeric configurations of transfluthrin

An In-depth Technical Guide to the Chemical Synthesis and Stereoisomeric Configurations of Transfluthrin

Introduction

Transfluthrin is a potent, fast-acting pyrethroid insecticide characterized by its high volatility, making it particularly effective in indoor environments against flying insects such as mosquitoes, flies, and cockroaches.[1][2] It functions as a contact and inhalation agent, targeting the presynaptic voltage-gated sodium channels in insect nerve membranes, which leads to rapid knockdown.[3] Chemically, transfluthrin is a carboxylic ester derived from the formal condensation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 2,3,5,6-tetrafluorobenzyl alcohol.[4] The molecule possesses two chiral centers, resulting in four possible stereoisomers. However, its insecticidal bioefficacy is predominantly attributed to a single isomer, the (1R,3S)-trans configuration.[1][5] This guide provides a detailed examination of the chemical synthesis of transfluthrin, its stereoisomeric configurations, and the experimental protocols for its preparation.

Stereoisomeric Configurations of Transfluthrin

Transfluthrin has two chiral centers on its cyclopropane ring, leading to the existence of four stereoisomers. The insecticidal activity is highly dependent on the specific stereochemistry, with the (1R)-trans isomer being the most active component.[5][6] The other three isomers—(1S)-trans, (1R)-cis, and (1S)-cis—are considered impurities in the technical grade active substance.[5]

The World Health Organization (WHO) and other regulatory bodies specify that the active substance is the 1R-trans isomer.[5] Technical grade transfluthrin typically contains a minimum purity of 965 g/kg (96.5%) of the (1R,3S)-trans isomer.[3][5] The distinct biological activities of the stereoisomers underscore the importance of enantioselective synthesis in producing an effective and optimized insecticide.

Table 1: Stereoisomers of Transfluthrin and Their Significance

| Isomer Name | Systematic Name (IUPAC) | Chirality | Significance |

| (1R,3S)-transfluthrin | 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 1R, 3S | Biologically active isomer with high insecticidal potency.[5][6] |

| (1S,3R)-transfluthrin | 2,3,5,6-tetrafluorobenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 1S, 3R | Enantiomer of the active isomer; considered an impurity.[5] |

| (1R,3R)-cis-transfluthrin | 2,3,5,6-tetrafluorobenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 1R, 3R | Diastereomer; considered an impurity.[5][7] |

| (1S,3S)-cis-transfluthrin | 2,3,5,6-tetrafluorobenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 1S, 3S | Diastereomer; considered an impurity.[5] |

Chemical Synthesis of Transfluthrin

The commercial synthesis of transfluthrin is a multi-step process that culminates in the esterification of two key intermediates: 2,3,5,6-tetrafluorobenzyl alcohol and an activated form of (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, typically the acid chloride.[2][3] The overall process is designed to be highly efficient and stereoselective to maximize the yield of the desired active isomer.

Caption: General workflow for the chemical synthesis of transfluthrin.

Synthesis of Key Intermediates

1. 2,3,5,6-Tetrafluorobenzyl Alcohol

This intermediate provides the high volatility characteristic of transfluthrin.[3] A common laboratory and industrial method for its synthesis involves the reduction of 2,3,5,6-tetrafluorobenzoic acid or its derivatives.

-

Reduction of 2,3,5,6-Tetrafluorobenzoic Acid: This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent.[8] Another method employs sodium borohydride (NaBH₄) with an alkylating agent.[9]

-

Reduction of 2,3,5,6-Tetrafluorobenzoic Acid Propyl Ester: An alternative route uses sodium borohydride in tetrahydrofuran (THF) to reduce the propyl ester of the acid.[10]

2. (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride

This chiral acid moiety is responsible for the insecticidal potency of transfluthrin.[3] It is a derivative of chrysanthemic acid. The synthesis of this specific stereoisomer is crucial for the final product's efficacy. The carboxylic acid is typically converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) just before the final esterification step.[2] The enantioselective synthesis of (1R)-trans-chrysanthemic acid and its derivatives is a well-established field, often employing enzymatic resolutions or asymmetric catalysis.[11]

Final Step: Esterification

The final step is the coupling of the two intermediates. The esterification is typically carried out by reacting 2,3,5,6-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.[1][3] The reaction is often performed in a suitable solvent like toluene, sometimes in the presence of a base such as pyridine to scavenge the HCl byproduct.[2][12]

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol via Reduction of Benzoic Acid

This protocol is adapted from a described synthesis using lithium aluminum hydride.[8]

Materials:

-

2,3,5,6-Tetrafluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Dry diethyl ether

-

Ethyl alcohol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 30.0 g of 2,3,5,6-tetrafluorobenzoic acid in 600 ml of dry ether under an inert atmosphere.

-

To the stirred solution, add 4.6 g of LiAlH₄ in small portions at ambient temperature.

-

Continue stirring the mixture for 3 hours.

-

After the reaction is complete, cautiously decompose the excess LiAlH₄ by the slow addition of ethyl alcohol.

-

Add an excess of water to the mixture.

-

Separate the ethereal phase.

-

Wash the organic phase with water.

-

Concentrate the ethereal solution under reduced pressure to yield crude 2,3,5,6-tetrafluorobenzyl alcohol as a colorless oil.

Protocol 2: Synthesis of (1R,3S)-...-carbonyl chloride and Subsequent Esterification to Transfluthrin

This protocol is a generalized procedure based on a patented method for transfluthrin synthesis.[2]

Materials:

-

(1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Permethric Acid)

-

Thionyl chloride (SOCl₂)

-

2,3,5,6-Tetrafluorobenzyl alcohol (TFBA)

-

Toluene

-

Water

Procedure:

Step A: Preparation of the Acid Chloride

-

React Permethric Acid with thionyl chloride to form the permethric acid chloride. This reaction is typically carried out by refluxing the mixture until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation.

Step B: Esterification

-

Charge 735 grams of 2,3,5,6-tetrafluorobenzyl alcohol and 2.54 L of dry toluene into a suitable glass-lined reactor.

-

Heat the mixture to 60°C for 3 hours, followed by refluxing.

-

Slowly dose the (1R,3S)-permethric acid chloride prepared in Step A into the reaction mass over a period of 4 hours.

-

Maintain the reflux temperature at 60-65°C and scrub the vent gas (HCl) through a suitable scrubber system.

-

Continue the reaction until completion, which can be monitored by techniques such as GC or TLC.

-

Once the reaction is complete, allow the mixture to cool.

-

Wash the reaction mass with water to remove any unreacted acid chloride and other water-soluble impurities.

-

Subject the organic solvent (toluene) to vacuum distillation to remove it.

-

Further traces of toluene are removed under high vacuum to yield the final product, transfluthrin, with a purity of approximately 95%.[2]

Table 2: Summary of a Representative Transfluthrin Synthesis Protocol

| Step | Reactants | Reagents/Solvents | Key Conditions | Yield |

| Acid Chloride Formation | (1R,3S)-Permethric Acid | Thionyl Chloride | Reflux | High conversion |

| Esterification | 2,3,5,6-TFBA, (1R,3S)-Permethric Acid Chloride | Toluene | 60-65°C, Reflux | ~95%[2] |

Mode of Action Signaling Pathway

Transfluthrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the neurons of insects. This interaction disrupts the normal functioning of the nervous system.

Caption: Simplified signaling pathway for transfluthrin's neurotoxic action.

The binding of transfluthrin to the sodium channel modifies its gating properties, causing it to remain open for an extended period.[3] This leads to a prolonged influx of sodium ions, resulting in repetitive and uncontrolled firing of the neurons. The subsequent nerve exhaustion and membrane depolarization lead to paralysis, knockdown, and ultimately the death of the insect. The high stereospecificity of this interaction explains why only the (1R,3S)-trans isomer exhibits significant insecticidal activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Process For Manufacturing Transfluthrin [quickcompany.in]

- 3. Transfluthrin (Ref: NAK 4455) [sitem.herts.ac.uk]

- 4. Transfluthrin | C15H12Cl2F4O2 | CID 656612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. extranet.who.int [extranet.who.int]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 7. clearsynth.com [clearsynth.com]

- 8. prepchem.com [prepchem.com]

- 9. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]

- 10. CN1277806C - Process for preparing transfluthrin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Transfluthrin synthesis - chemicalbook [chemicalbook.com]

Technical Guide to the Physical and Chemical Properties of Bayothrin (Technical Grade)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of technical grade Bayothrin, a pyrethroid insecticide whose active ingredient is transfluthrin. The information presented herein is curated for professionals in research and development, offering detailed data and methodologies to support advanced applications and studies.

Chemical Identity and Composition

Technical grade Bayothrin is primarily composed of the active ingredient transfluthrin. Transfluthrin is a synthetic pyrethroid known for its fast-acting insecticidal properties, particularly against flying insects. It possesses two chiral centers, resulting in four possible stereoisomers. The insecticidally active substance is the 1R-trans isomer. The technical grade material contains a specified minimum purity of the active isomer, with the other isomers considered impurities.

Table 1: Chemical Identity of Transfluthrin

| Identifier | Value |

| Common Name | Transfluthrin |

| Chemical Name | (2,3,5,6-Tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Synonyms | Bayothrin, Benfluthrin |

| CAS Number | 118712-89-3 |

| Molecular Formula | C₁₅H₁₂Cl₂F₄O₂ |

| Molecular Weight | 371.15 g/mol |

| CIPAC Number | 741 |

Technical grade Bayothrin has a minimum specified purity of transfluthrin (1R-trans isomer) of 965-985 g/kg, with the remaining components being other stereoisomers and manufacturing impurities.[1][2]

Physical Properties

The physical characteristics of technical grade Bayothrin are crucial for formulation development, handling, and storage. A summary of these properties is provided in the table below.

Table 2: Physical Properties of Technical Grade Transfluthrin

| Property | Value | Test Guideline |

| Appearance | Colorless to brown liquid or crystalline solid | Visual Inspection |

| Melting Point | 32 °C | OECD 102 |

| Boiling Point | 242 °C | OECD 103 |

| Density | 1.507 g/cm³ (at 23 °C) | OECD 109 |

| Vapor Pressure | 1 x 10⁻⁴ Pa to 9 x 10⁻⁴ Pa (at 20 °C) | OECD 104 |

| Flash Point | >35 °C | - |

| Auto-ignition Temperature | 415 °C | - |

Chemical Properties

The chemical properties of transfluthrin dictate its reactivity, stability, and environmental fate.

Table 3: Chemical Properties of Technical Grade Transfluthrin

| Property | Value | Test Guideline |

| Water Solubility | 57 µg/L (at 20 °C) | OECD 105 |

| Solubility in Organic Solvents | Very soluble in hexane, isopropanol, toluene, and dichloromethane | - |

| Octanol-Water Partition Coefficient (log Kow) | 5.46 | OECD 107/117 |

| Stability | Stable to acidity and sunlight; unstable in alkaline conditions (pH > 7.5) | - |

Experimental Protocols

The determination of the physical and chemical properties of technical grade Bayothrin follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Determination of Purity by Gas Chromatography (CIPAC Method 741)

This method determines the purity of transfluthrin in the technical material.

-

Principle: The sample is analyzed by gas chromatography (GC) with a flame ionization detector (FID). The percentage of transfluthrin is calculated using an internal standard.[3]

-

Apparatus:

-

Gas chromatograph with FID

-

Capillary column (e.g., DB-1, 30m x 0.25mm ID, 0.25µm film thickness)[4]

-

Data integration system

-

-

Reagents:

-

Acetone, GC grade

-

Internal Standard: Di-n-butyl phthalate[4]

-

Transfluthrin reference standard

-

-

Procedure:

-

Internal Standard Solution Preparation: Accurately weigh approximately 2g of di-n-butyl phthalate into a 100-ml volumetric flask, dissolve in, and dilute to volume with acetone.[4]

-

Standard Solution Preparation: Accurately weigh about 0.1g of transfluthrin reference standard into a 50ml volumetric flask. Dissolve in approximately 25 ml of acetone, add 2 ml of the internal standard solution, and dilute to the mark with acetone.[4]

-

Sample Solution Preparation: Accurately weigh a quantity of the technical grade Bayothrin sample containing about 0.1g of transfluthrin into a 50ml volumetric flask. Dissolve in approximately 25 ml of acetone, add 2 ml of the internal standard solution, and dilute to the mark with acetone.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the gas chromatograph.

-

Calculation: Calculate the percentage of transfluthrin in the sample by comparing the peak area ratios of transfluthrin to the internal standard in the sample and standard chromatograms.

-

Determination of Enantiomeric Purity by HPLC (CIPAC Method)

This method is used to determine the isomer ratio of the enantiomers of transfluthrin.

-

Principle: The stereoisomers of transfluthrin are separated by chiral high-performance liquid chromatography (HPLC) with UV detection.[5][6]

-

Apparatus:

-

Reagents:

-

Procedure:

-

Sample Preparation: Accurately weigh 40 to 60 mg of the technical grade Bayothrin sample into a 50 ml volumetric flask. Dissolve in and dilute to volume with hexane.[5]

-

Chromatographic Conditions:

-

Analysis: Inject the sample solution into the HPLC system.

-

Calculation: Determine the peak areas for each of the separated stereoisomers. Calculate the percentage of the 1R-trans isomer relative to the other isomers.

-

Determination of Physical Properties (OECD Guidelines)

-

Melting Point (OECD 102): Methods such as the capillary tube method, hot-stage microscopy, or differential scanning calorimetry can be used to determine the temperature at which the material transitions from a solid to a liquid.[8][9][10][11][12]

-

Vapor Pressure (OECD 104): A variety of methods are described, including the dynamic method, static method, and gas saturation method, to determine the saturation pressure of the substance at different temperatures.[13][14][15][16][17]

-

Water Solubility (OECD 105): The column elution method or the flask method can be employed to determine the saturation concentration of transfluthrin in water at a given temperature.[18][19][20][21][22]

-

Octanol-Water Partition Coefficient (OECD 107/117): The shake-flask method (OECD 107) or the HPLC method (OECD 117) can be used to determine the ratio of the concentration of transfluthrin in the octanol and water phases at equilibrium, which indicates its lipophilicity.[23][24][25]

Visualizations

The following diagrams illustrate key experimental workflows for the analysis of technical grade Bayothrin.

Caption: Workflow for GC Purity Analysis of Technical Bayothrin.

Caption: Workflow for Chiral HPLC Analysis of Transfluthrin Isomers.

References

- 1. extranet.who.int [extranet.who.int]

- 2. extranet.who.int [extranet.who.int]

- 3. Transfluthrin 741 [cipac.org]

- 4. ppqs.gov.in [ppqs.gov.in]

- 5. cipac.org [cipac.org]

- 6. Transfluthrin [741] [cipac.org]

- 7. cipac.org [cipac.org]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. laboratuar.com [laboratuar.com]

- 22. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. oecd.org [oecd.org]

- 25. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD [oecd.org]

Spectrum of Insecticidal Activity of Bayothrin Against Public Health Pests: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bayothrin is a trade name for insecticidal products containing synthetic pyrethroids, primarily transfluthrin and cyfluthrin. These compounds are broad-spectrum insecticides widely utilized in public health to control a variety of disease vectors and nuisance pests. This technical guide provides an in-depth overview of the insecticidal activity of Bayothrin's active ingredients against key public health pests, with a focus on quantitative efficacy data, experimental methodologies, and the underlying mechanism of action.

Core Active Ingredients

The insecticidal efficacy of products marketed under the Bayothrin trade name is attributable to its synthetic pyrethroid active ingredients:

-

Transfluthrin: A volatile pyrethroid effective as a fast-acting insecticide and spatial repellent against flying insects.

-

Cyfluthrin (including its stereoisomer Beta-cyfluthrin): A non-volatile pyrethroid with high insecticidal activity and residual effect, acting as both a contact and stomach poison.[1]

Mechanism of Action

Both transfluthrin and cyfluthrin are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.[2][3] By binding to these channels, they prevent their normal closure, leading to a prolonged influx of sodium ions. This disruption causes repetitive nerve discharges, leading to hyperexcitation of the nervous system, muscle spasms, paralysis, and ultimately, the death of the insect.[1][4] This mode of action is the basis for the rapid knockdown effect characteristic of pyrethroids.

Spectrum of Insecticidal Activity: Quantitative Data

The efficacy of Bayothrin's active ingredients has been evaluated against a range of public health pests. The following tables summarize the available quantitative data.

Table 1: Efficacy of Transfluthrin Against Public Health Pests

| Pest Species | Life Stage | Metric | Value | Conditions |

| Aedes aegypti | Adult | Discriminating Concentration (DC) | 0.06824% | WHO adult susceptibility tube method.[5] |

| Aedes aegypti | Adult | LC50 | 0.01040% | High-throughput screening system toxicity bioassay (HITSS-TOX).[6] |

| Aedes aegypti | Adult | LD50 | 0.0905 ng/mg | Not specified.[7] |

| Aedes albopictus | Adult | LD50 | 0.0597 ng/mg | Not specified.[7] |

| Anopheles minimus | Adult | Discriminating Concentration (DC) | 0.06382% | WHO adult susceptibility tube method.[5] |

| Anopheles dirus | Adult | Discriminating Concentration (DC) | 0.01508% | WHO adult susceptibility tube method.[5] |

| Ochlerotatus togoi | Adult | Mortality | 95-100% | Exposure to 0.6% transfluthrin from a portable blower at 10 cm distance.[8] |

| Mosquitoes (unspecified) | Adult | Mortality | 85% | 1-hour exposure to <0.3 µg/m³ in the air.[9] |

| Blattella germanica (German Cockroach) | Adult | Mortality | ~42% | Continuous exposure to a transfluthrin-treated surface over several days.[10] |

| Musca domestica (House Fly) | Adult | Reduction in trap capture | 72-78% | Use of transfluthrin as a spatial repellent around a baited trap.[11] |

Table 2: Efficacy of Cyfluthrin/Beta-Cyfluthrin Against Public Health Pests

| Pest Species | Life Stage | Metric | Value | Conditions |

| Culex quinquefasciatus | Larva | LC50 | 5.62 x 10⁻⁵ mg/L | Laboratory bioassay with beta-cyfluthrin.[12] |

| Aedes aegypti | Larva | LC50 | 1.19 x 10⁻⁴ mg/L | Laboratory bioassay with beta-cyfluthrin.[12] |

| Armigeres subalbatus | Larva | LC50 | 7.76 x 10⁻⁷ mg/L | Laboratory bioassay with beta-cyfluthrin.[12] |

| Anopheles culicifacies | Adult | LT50 | 27.76 minutes | Exposure to 2.0 µg/cm² of beta-cyfluthrin.[12] |

| Blattella germanica (German Cockroach) | Adult | Mortality | Low to no efficacy | Tested on a pyrethroid-resistant field population. |

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of insecticide efficacy. The World Health Organization (WHO) provides comprehensive guidelines for testing public health pesticides.[13][14]

WHO Adult Susceptibility Test (Tube Test)

This method is widely used to determine the susceptibility or resistance of adult mosquitoes to insecticides.

-

Apparatus: WHO tube test kits, consisting of two plastic tubes (one with insecticide-impregnated paper and one for holding mosquitoes), a slide unit, and a mesh-covered end cap.

-

Procedure:

-

Non-blood-fed female mosquitoes (2-5 days old) are collected and gently introduced into the holding tube.

-

After a 1-hour acclimatization period, the mosquitoes are transferred to the exposure tube containing paper treated with a specific concentration of the insecticide.

-

Mosquitoes are exposed for a defined period (typically 1 hour).

-

After exposure, the mosquitoes are transferred back to the holding tube, provided with a sugar solution, and kept for a 24-hour recovery period.

-

Mortality is recorded at the end of the 24-hour period.

-

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to an insect by direct contact.

-

Apparatus: A micro-applicator capable of delivering precise volumes of insecticide solution.

-

Procedure:

-

Insects are briefly anesthetized (e.g., with CO₂).

-

A small, precise volume (e.g., 0.5 µL) of the insecticide, dissolved in a suitable solvent like acetone, is applied to a specific part of the insect's body, typically the dorsal thorax.

-

A range of concentrations is tested to establish a dose-response relationship.

-

Treated insects are placed in a clean container with food and water and observed for mortality at set time points (e.g., 24 hours).

-

LD50 (the dose required to kill 50% of the test population) is calculated from the results.

-

Residual Efficacy on Surfaces

This protocol assesses the effectiveness of an insecticide when applied to various surfaces.

-

Procedure:

-

Different surfaces (e.g., wood, glass, cement, thatch) are treated with a specific concentration of the insecticide formulation.

-

At various time intervals after treatment, insects are confined on the treated surface for a set exposure period.

-

After exposure, the insects are transferred to a clean container with food and water.

-

Mortality is recorded after a 24-hour holding period.

-

This process is repeated over time to determine the residual activity of the insecticide.

-

Resistance Considerations

A significant challenge in the use of pyrethroids, including the active ingredients of Bayothrin, is the development of insecticide resistance in pest populations. Resistance can arise from target-site insensitivity (mutations in the voltage-gated sodium channel gene) or metabolic resistance (increased detoxification of the insecticide by the insect). The efficacy data presented should be interpreted with the understanding that field populations of pests may exhibit varying levels of susceptibility. For instance, some studies have shown low to no efficacy of pyrethroids against field-collected German cockroaches and resistance in Aedes aegypti populations to transfluthrin.[5] Therefore, resistance management strategies and continuous monitoring are essential for the sustained effectiveness of Bayothrin and other pyrethroid-based insecticides in public health programs.

Conclusion

The active ingredients in Bayothrin, transfluthrin and cyfluthrin, demonstrate a broad spectrum of insecticidal activity against key public health pests, including mosquitoes, flies, and cockroaches. Their primary mode of action via the disruption of nerve function leads to rapid knockdown and mortality. The efficacy varies depending on the specific active ingredient, pest species, life stage, and environmental conditions. While these pyrethroids are potent insecticides, the growing issue of resistance necessitates careful and integrated pest management strategies to ensure their long-term effectiveness in protecting public health. This guide provides a foundational understanding of Bayothrin's insecticidal profile to aid researchers and public health professionals in their work.

References

- 1. Cyfluthrin Fact Sheet [npic.orst.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Sodium channel activation underlies transfluthrin repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. Discriminating Lethal Concentrations for Transfluthrin, a Volatile Pyrethroid Compound for Mosquito Control in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transfluthrin and Metofluthrin as Effective Repellents against Pyrethroid-Susceptible and Pyrethroid-Resistant Aedes aegypti (L.) (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.usm.my [eprints.usm.my]

- 8. researchgate.net [researchgate.net]

- 9. Transfluthrin - Wikipedia [en.wikipedia.org]

- 10. Comparative Efficacy of Pyrethroid-Based Paints against Turkestan Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Beta-cyfluthrin, a synthetic pyrethroid for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]

- 14. WHO Guidance for efficacy testing and risk assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Transfluthrin in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the pyrethroid insecticide, transfluthrin, in terrestrial and aquatic environments. The information is compiled from regulatory documents and scientific studies to support environmental risk assessments and further research.

Executive Summary

Transfluthrin is characterized by its semi-volatile nature and is found to be practically immobile in soil environments. Its persistence is significantly influenced by the environmental matrix and conditions. In soil, microbial degradation is the primary dissipation route, occurring within days. In aquatic systems, degradation is slower, taking weeks, and is influenced by pH, with hydrolysis being more rapid under alkaline conditions. The principal degradation products identified are 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH). This guide details the degradation kinetics, pathways, and the methodologies employed in these environmental fate studies.

Physicochemical Properties of Transfluthrin

A sound understanding of the physicochemical properties of transfluthrin is fundamental to interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Cl₂F₄O₂ | [1] |

| Molar Mass | 371.15 g/mol | [1] |

| Water Solubility | 57 µg/L | [1] |

| Vapor Pressure | 1 x 10⁻⁴ Pa (20 °C) | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.46 | [2] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 50,000 L/kg | [3][4] |

Environmental Fate in Soil

The fate of transfluthrin in the terrestrial environment is largely governed by its strong adsorption to soil particles and its susceptibility to microbial degradation.

Soil Adsorption and Mobility

Transfluthrin exhibits very low mobility in soil, a characteristic attributed to its high soil organic carbon-water partitioning coefficient (K_oc_) of 50,000 L/kg[3][4]. This high K_oc_ value indicates a strong tendency for transfluthrin to adsorb to soil organic matter, rendering it practically immobile. Consequently, the potential for leaching into groundwater is considered to be low.

Biotic Degradation in Soil

Microbial degradation is the primary mechanism for the dissipation of transfluthrin in soil. Studies have shown that it undergoes microbial degradation in a matter of days[3][5]. The half-life in soil is reported to be between 1 and 1.9 days[2]. The major degradation product identified in soil is 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH), which can be formed at levels up to 39% of the applied transfluthrin[2][4][6].

Abiotic Degradation in Soil

Information on the abiotic degradation of transfluthrin in soil, such as photolysis on the soil surface, is less detailed in the reviewed literature. However, given its rapid microbial degradation, this pathway is likely the most significant for its dissipation in soil.

Quantitative Data on Transfluthrin Fate in Soil

| Parameter | Value | Conditions | Reference |

| Half-life (DT₅₀) | 1 - 1.9 days | Aerobic | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | 50,000 L/kg | pH 6 | [3][4] |

| Major Degradation Product | 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH) | Up to 39% of applied | [2][4][6] |

Environmental Fate in Water

In aquatic environments, the degradation of transfluthrin is influenced by a combination of hydrolysis, photolysis, and microbial processes.

Hydrolysis

Transfluthrin is stable to hydrolysis at acidic and neutral pH, with a half-life of 950 days at pH 5 and pH 7[3][6]. However, its degradation via hydrolysis is significantly faster under alkaline conditions, with a half-life of 14 days at pH 9 and 25°C[3][6].

Photodegradation

While specific studies on the aqueous photolysis of transfluthrin were not extensively detailed in the initial search, it is expected to undergo rapid degradation through indirect photolysis in the atmosphere, with an estimated half-life of 1.6 days[3][5]. This suggests that photolytic processes could contribute to its degradation in sunlit surface waters.

Microbial Degradation in Aquatic Systems

In aquatic environments, microbial degradation of transfluthrin occurs over a period of weeks[3][5]. The aerobic aquatic metabolism half-life is reported to be between 1 and 2 weeks[2]. Two major degradation products are formed in aquatic systems: 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH)[4][6]. TFB-OH can be formed at levels up to 53% and TFB-COOH at up to 83% of the applied transfluthrin[4][6].

Quantitative Data on Transfluthrin Fate in Water

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life (DT₅₀) | 950 days | pH 5 and 7, 25°C | [3][6] |

| 14 days | pH 9, 25°C | [3][6] | |

| Aerobic Aquatic Metabolism Half-life | 1 - 2 weeks | - | [2] |

| Major Degradation Products | 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) | Up to 53% of applied | [4][6] |

| 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH) | Up to 83% of applied | [4][6] |

Degradation Pathways

The degradation of transfluthrin in both soil and water primarily proceeds through the cleavage of the ester linkage, leading to the formation of tetrafluorobenzyl alcohol and the corresponding carboxylic acid, which can be further oxidized.

References

- 1. Frontiers | Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review [frontiersin.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. york.ac.uk [york.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 6. oecd.org [oecd.org]

Toxicological profile of Bayothrin in non-target organisms

An In-depth Technical Guide to the Toxicological Profile of Bayothrin (Cyfluthrin) in Non-Target Organisms

Introduction

Bayothrin is the trade name for cyfluthrin, a synthetic pyrethroid insecticide.[1] Developed by Bayer AG in 1980, it is a broad-spectrum insecticide used in agricultural, residential, and public health settings to control a wide variety of chewing and sucking pests.[1][2] Like other pyrethroids, cyfluthrin's chemical structure is analogous to the naturally occurring pyrethrins.[3] It exists in various isomeric forms, with beta-cyfluthrin being a more active isomeric enrichment.[4][5] Cyfluthrin acts as a potent neurotoxin in insects, functioning as a contact and stomach poison.[6][7] Its mode of action involves the disruption of nerve function by targeting voltage-gated sodium channels.[1][8] While effective against target pests, its broad-spectrum activity raises concerns about its impact on non-target organisms. This guide provides a comprehensive overview of the toxicological profile of Bayothrin in various non-target species, detailing its effects, the experimental protocols used for assessment, and the underlying mechanisms of toxicity.

Mechanism of Action

The primary mode of action for cyfluthrin, like other pyrethroid insecticides, is the disruption of the nervous system.[3][9] It targets the voltage-gated sodium channels in nerve cell membranes.[8][10] By binding to these channels, cyfluthrin prolongs their open state, leading to a continuous influx of sodium ions.[4] This action causes repetitive nerve discharges and hyperexcitation of the nervous system, ultimately resulting in paralysis and death of the insect.[2][3] This mechanism is significantly more potent in insects than in mammals, which can be attributed to differences in the sensitivity of the sodium channels and more rapid metabolic detoxification in mammals.[10] Cyfluthrin is classified as a Type II pyrethroid due to the presence of a cyano group, which typically causes a distinct poisoning syndrome in mammals characterized by choreoathetosis and salivation (CS syndrome).[4][11]

Caption: Mechanism of Cyfluthrin Neurotoxicity.

Recent studies have also elucidated other potential neurotoxic pathways. For instance, maternal exposure to cyfluthrin during pregnancy has been shown to cause neurobehavioral abnormalities in offspring, potentially through the activation of the IP3R-GRP75-VDAC1 apoptogenic pathway in the hippocampus, leading to Ca2+ overload and neuronal apoptosis.[12]

Caption: IP3R-GRP75-VDAC1 Apoptogenic Pathway.

Toxicological Profile in Non-Target Organisms

Mammals

Cyfluthrin is generally considered to have moderate acute toxicity to mammals via the oral route.[13] The toxicity can vary depending on the animal species, gender, and the solvent used in the formulation.[1] Signs of acute poisoning in laboratory animals include abnormal gait, excessive salivation, hyperactivity, tremors, convulsions, and reduced weight gain.[6][13]

Table 1: Acute Oral and Inhalation Toxicity of Cyfluthrin in Mammals

| Species | Route | Endpoint | Value (mg/kg or µg/L) | Reference |

| Rat | Oral | LD50 | 869 - 1,271 mg/kg | [13] |

| Mouse | Oral | LD50 | 291 - 609 mg/kg | [3][13] |

| Rabbit | Oral | LD50 | >1,000 mg/kg | [13] |

| Sheep | Oral | LD50 | >1,000 mg/kg | [13] |

| Dog | Oral | LD50 | >100 mg/kg | [13] |

| Rat | Dermal | LD50 | >5,000 mg/kg | [13] |

| Rat | Inhalation (4h) | LC50 | 469 - 592 µg/L | [13] |

Chronic exposure studies in dogs have shown effects such as tremors, loss of movement control, convulsions, vomiting, and diarrhea.[6] In a two-year feeding study with rats, a No Observable Effect Level (NOEL) of 2.5 mg/kg/day was established, with higher doses causing decreased body weights in males and kidney inflammation in females.[1]

Birds

Cyfluthrin is generally considered to have low to slight toxicity to birds.[6] However, toxicity can vary significantly between species.[14] For example, canaries have been found to be substantially more sensitive to beta-cyfluthrin than other tested bird species like shiny cowbirds and eared doves.[4][14]

Table 2: Acute Oral Toxicity of Cyfluthrin in Birds

| Species | Formulation | Endpoint | Value (mg/kg) | Reference |

| Bobwhite Quail | Technical | LD50 | >2,000 mg/kg | [9][13] |

| Mallard Duck | Subacute | LD50 | >5,000 mg/kg | [13] |

| Chicken Hen | Technical | LD50 | 4,500 - >5,000 mg/kg | [13] |

| Canary | Formulated Beta-cyfluthrin | LD50 | 170 ± 41 mg/kg | [4][14] |

| Shiny Cowbird | Formulated Beta-cyfluthrin | LD50 | 2,234 ± 544 mg/kg | [4][14] |

| Eared Dove | Formulated Beta-cyfluthrin | LD50 | 2,271 ± 433 mg/kg | [4][14] |

Reproductive studies in bobwhite quail have indicated potential for "statistically significant impairment of reproduction" and eggshell thinning at tested levels.[3]

Fish and Aquatic Invertebrates

Cyfluthrin is very highly toxic to both freshwater and marine fish and aquatic invertebrates.[1][6][13] Its use near aquatic environments poses a significant risk due to the extremely low concentrations required to cause mortality. Sublethal effects, such as reduced juvenile survival, have been observed at concentrations as low as parts per trillion (ppt).[3]

Table 3: Acute Toxicity of Cyfluthrin to Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Rainbow Trout | 96h LC50 | 0.68 µg/L (0.00068 mg/L) | [1][13] |

| Bluegill | 96h LC50 | 1.5 µg/L (0.0015 mg/L) | [1][13] |

| Carp | LC50 | 22 µg/L (0.022 mg/L) | [13] |

| Sheepshead Minnow | LC50 | 4.0 µg/L (0.004 mg/L) | [13] |

| Daphnia magna (Water Flea) | LC50 | 0.14 ng/L (0.00000014 mg/L) | [13] |

| Mysid Shrimp | LC50 | 2.42 ng/L | [1][3] |

| Eastern Oyster | EC50 | 3.2 ng/L | [1][13] |

The high toxicity to aquatic life is a primary environmental concern for cyfluthrin. It has a bioconcentration factor in fish of over 800, indicating a potential to accumulate in aquatic organisms.[3][9]

Insects and Other Terrestrial Invertebrates

As an insecticide, cyfluthrin is highly toxic to bees and other beneficial insects.[1][3] Direct contact or exposure to residues on blooming crops can be lethal.[15] The acute contact LD50 for honeybees is 0.037 µ g/bee .[9] In contrast, cyfluthrin exhibits low toxicity to earthworms.[6][16]

Experimental Protocols

The toxicological data presented are derived from standardized tests, often following guidelines set by organizations like the Organisation for Economic Co-operation and Development (OECD).[17][18]

Acute Oral Toxicity (e.g., OECD TG 420, 423, 425)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically rodents (rats or mice) or, for avian studies, species like bobwhite quail or mallard ducks.[13][19] Animals are young, healthy adults of a specific weight range.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance (cyfluthrin) is administered in a single dose via gavage, often dissolved in a vehicle like corn oil.[4][14]

-

A sequential dosing approach is often used (e.g., up-and-down procedure) to minimize the number of animals required.[14]

-

Animals are observed for clinical signs of toxicity (e.g., changes in behavior, coordination, salivation) and mortality for a period of up to 14 days.[3][6]

-

Body weights are recorded at the beginning and end of the study.

-

A post-mortem examination (necropsy) is performed on all animals.

-

-

Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as Probit analysis or D-optimal design.[14][20]

Caption: Generalized Acute Oral Toxicity Workflow.

Aquatic Toxicity (e.g., OECD TG 203 - Fish, Acute Toxicity Test)

This protocol is used to determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

-

Test Species: Standard species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[13][20]

-

Methodology:

-

Fish are acclimated to laboratory conditions in clean, well-aerated water.

-

Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to clean water only.

-

The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously renewed).

-

The exposure period is typically 96 hours.

-

Observations for mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming) are made at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.

-

-

Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated for each observation period.

Chronic Feeding/Reproductive Studies (e.g., OECD TG 408, 415)

These long-term studies evaluate the effects of repeated exposure to a substance over a significant portion of an animal's lifespan, including potential effects on reproduction.

-

Test Animals: Typically rats or dogs.

-

Methodology:

-

The test substance is incorporated into the diet at several dose levels.

-

Animals are exposed to the treated diet for an extended period (e.g., 90 days, 2 years, or across multiple generations for reproductive studies).[1][13]

-

Detailed clinical observations, body weight, and food consumption are monitored regularly.

-

Hematology and clinical chemistry parameters are analyzed at specified intervals.

-

At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

-

For reproductive studies, parameters like mating, fertility, gestation length, litter size, and offspring viability and development are assessed.

-

-

Data Analysis: The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are determined.

Caption: Generalized Chronic Toxicity Study Workflow.

Conclusion

Bayothrin (cyfluthrin) is a highly effective insecticide whose toxicological profile demonstrates significant selective toxicity. It exhibits moderate acute toxicity in mammals and generally low toxicity in birds, although species-specific sensitivity exists.[13][14] The primary concern regarding its use is its extremely high toxicity to non-target aquatic organisms, including fish and invertebrates, and beneficial insects like honeybees.[1][9] The neurotoxic mechanism of action, primarily through the disruption of sodium channels, is well-established.[3] Adherence to strict application guidelines is crucial to mitigate the potential adverse environmental impacts, particularly in relation to aquatic ecosystems and pollinator populations.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. m.youtube.com [m.youtube.com]

- 3. assets.nationbuilder.com [assets.nationbuilder.com]

- 4. Formulated Beta-Cyfluthrin Shows Wide Divergence in Toxicity among Bird Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-cyfluthrin (Ref: OMS 3051) [sitem.herts.ac.uk]

- 6. Cyfluthrin Fact Sheet [npic.orst.edu]

- 7. quora.com [quora.com]

- 8. pomais.com [pomais.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Cyfluthrin (UK PID) [inchem.org]

- 11. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cyfluthrin exposure during pregnancy causes neurotoxicity in offspring-Ca2+ overload via IP3R-GRP75-VDAC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EXTOXNET PIP - CYFLUTHRIN [extoxnet.orst.edu]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-conferences.org [bio-conferences.org]

- 20. researchgate.net [researchgate.net]

Bayothrin (Cyfluthrin) and the Development of Insecticide Resistance in Disease Vectors: A Technical Guide

Version: 1.0

Executive Summary

Bayothrin, with the active ingredient cyfluthrin, is a synthetic pyrethroid insecticide widely used in public health programs to control disease vectors such as mosquitoes.[1] As a Type II pyrethroid, it is a potent neurotoxin that acts on the voltage-gated sodium channels of insects, leading to paralysis and death.[2] However, the intensive and widespread use of pyrethroids has led to the selection of resistant vector populations, significantly compromising the efficacy of control programs.[3][4] This development of resistance is a complex phenomenon driven primarily by two mechanisms: modifications at the insecticide's target site (target-site resistance) and enhanced detoxification by metabolic enzymes (metabolic resistance).[5][6]

This technical guide provides an in-depth overview of the potential for insecticide resistance development to Bayothrin in key disease vectors. It details the molecular mechanisms of resistance, presents available quantitative data on resistance levels, outlines standardized experimental protocols for monitoring and characterizing resistance, and visualizes the core biological and experimental pathways. The content is intended for researchers, public health professionals, and drug development scientists engaged in vector control and insecticide resistance management.

Introduction to Bayothrin (Cyfluthrin)

Bayothrin is a non-systemic, contact and stomach insecticide belonging to the synthetic pyrethroid class. Its active ingredient, cyfluthrin, is characterized by the presence of an alpha-cyano group, which classifies it as a Type II pyrethroid, known for causing a distinct neurotoxic syndrome in insects.

Mechanism of Action: The primary target of Bayothrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[6] These channels are crucial for the propagation of nerve impulses. Bayothrin binds to the open state of the VGSC, preventing its closure.[2] This action leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is hyperexcitability of the nervous system, followed by nerve blockage, paralysis, and ultimately the death of the insect.[2][6]

Core Mechanisms of Pyrethroid Resistance

Vector populations can develop resistance to Bayothrin through several inherited mechanisms. These adaptations reduce the insecticide's effectiveness, allowing a greater proportion of the population to survive exposure.

Target-Site Insensitivity

This is one of the most well-characterized resistance mechanisms and is commonly referred to as knockdown resistance (kdr). It results from single nucleotide polymorphisms (SNPs) in the para-type sodium channel gene, which encodes the protein target of pyrethroids.[7] These mutations alter the amino acid sequence of the channel, reducing its binding affinity for pyrethroid molecules.[8] Consequently, the channels are less affected by the insecticide, and the nerve cells can continue to function more or less normally. The most studied kdr mutation is the substitution of Leucine to Phenylalanine or Serine at position 1014 (L1014F/S).[9]

Metabolic Resistance

Metabolic resistance occurs when insects exhibit an enhanced ability to detoxify or sequester the insecticide before it can reach its target site. This is typically achieved through the overexpression or increased activity of specific detoxification enzymes.[5] Three major enzyme families are implicated:

-

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes plays a critical role in metabolizing a wide range of xenobiotics, including pyrethroids, through oxidative reactions.[6] Overexpression of certain P450 genes is frequently linked to pyrethroid resistance in major vectors.

-

Glutathione S-Transferases (GSTs): GSTs are involved in the detoxification of insecticides by catalyzing the conjugation of glutathione to the insecticide molecule, rendering it more water-soluble and easier to excrete.[6] They also play a role in mitigating oxidative stress caused by insecticide exposure.

-

Carboxylesterases (CCEs): These enzymes hydrolyze the ester bonds present in many pyrethroids, breaking them down into less toxic metabolites.[5]

Penetration Resistance

A less common but contributing mechanism is penetration resistance, which involves modifications to the insect's outer cuticle. A thicker or compositionally altered cuticle can slow the rate at which the insecticide is absorbed into the insect's body, providing more time for metabolic enzymes to detoxify the compound. This mechanism often acts in concert with other forms of resistance to enhance their overall effect.

Quantitative Assessment of Bayothrin Resistance

The level of resistance in a vector population is quantified by comparing its susceptibility to that of a known susceptible reference strain. This is typically expressed as a Resistance Ratio (RR), calculated from the lethal concentration (LC50) or lethal dose (LD50) values.

Resistance Level Classification: [10][11]

-

Low Resistance: RR₅₀ < 5

-

Moderate Resistance: 5 ≤ RR₅₀ ≤ 10

-

High Resistance: RR₅₀ > 10

The following tables summarize available quantitative data for cyfluthrin against various vector species.

Table 1: Cyfluthrin Resistance Status in Musca domestica (House Fly)

| Strain/Population | LD₅₀ (g ai/m²) | 95% Confidence Interval | Resistance Ratio (RR₅₀) | Resistance Status | Reference |

|---|---|---|---|---|---|

| Susceptible | 0.003 | - | 1.0 | Susceptible | |

| Kemer (Field) | 0.015 | - | 5.0 | Moderate |

| Serik (Field) | 0.089 | - | 29.67 | High | |

Table 2: Cyfluthrin Susceptibility in Aedes aegypti

| Strain | Assay Type | Parameter | Value | Resistance Ratio (RR) | Reference |

|---|---|---|---|---|---|

| IMR-LS (Susceptible) | Adult Bioassay | KT₅₀ (min) | 16.5 | 1.0 |

| IMR-PSS (Resistant) | Adult Bioassay | KT₅₀ (min) | 67.8 | 4.1 | |

Table 3: Larval Susceptibility to Cyfluthrin in Culex quinquefasciatus

| Population | Finding | Implication | Reference |

|---|

| Campinas, SP (Brazil) | Evidence of resistance in larval bioassays | Reduced efficacy of cyfluthrin for larval control | |

Experimental Protocols for Resistance Monitoring

Standardized protocols are essential for accurately assessing and monitoring insecticide resistance in vector populations.

Bioassays for Phenotypic Resistance

Objective: To determine the susceptibility of a mosquito population to an insecticide by measuring mortality after a defined exposure.

Methodology: CDC Bottle Bioassay (Adapted from[10])

-

Preparation: Prepare a stock solution of technical-grade cyfluthrin in acetone. From this, prepare serial dilutions to determine the diagnostic dose and time.

-

Bottle Coating: Coat the inside of 250 ml glass bottles with 1 ml of the desired insecticide-acetone solution. Control bottles are coated with 1 ml of acetone only.

-

Coating Evaporation: Roll the bottles on a hot dog roller (or manually) until the acetone has completely evaporated, leaving a uniform layer of insecticide residue. Allow bottles to air dry for at least one hour.

-

Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each bottle.

-

Observation: Record the percentage of dead or moribund mosquitoes at set time intervals until the diagnostic time is reached (the time at which 100% of susceptible mosquitoes are killed).

-

Data Analysis: Calculate the percentage mortality at the diagnostic time. According to CDC guidelines, mortality <90% indicates resistance.[10] For dose-response assays, expose mosquitoes to a range of concentrations and calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Synergist Bioassays for Metabolic Resistance

Objective: To identify the involvement of major detoxification enzyme families (P450s, esterases) in resistance.

Methodology:

-

Synergist Pre-exposure: Perform a CDC bottle bioassay as described above, but with a crucial pre-exposure step.

-

Introduce mosquitoes into a bottle coated only with a synergist, such as Piperonyl Butoxide (PBO) for P450 inhibition. The standard pre-exposure time is 1 hour.

-

Insecticide Exposure: After the pre-exposure period, transfer the mosquitoes to a bottle coated with the insecticide (e.g., cyfluthrin).

-

Observation and Analysis: Record mortality as in a standard bioassay. A significant increase in mortality in the synergist-exposed group compared to the insecticide-only group implicates the corresponding enzyme family in the resistance mechanism.

Biochemical Assays for Detoxification Enzyme Activity

Objective: To quantify the activity of P450s, GSTs, and esterases in individual mosquitoes.

Methodology (General Overview):

-

Homogenization: Individual mosquitoes (or pools) are homogenized in a buffer solution to create a crude enzyme extract.

-

Protein Quantification: The total protein content of the homogenate is determined using a standard method (e.g., Bradford assay).

-

Enzyme-Specific Reactions: The homogenate is added to a microplate well containing a specific substrate for the enzyme of interest (e.g., p-nitroanisole for P450s, CDNB for GSTs, p-nitrophenyl acetate for esterases).

-

Spectrophotometric Reading: The enzymatic reaction produces a colored product. A microplate reader is used to measure the change in absorbance over time.

-

Data Analysis: Enzyme activity is calculated based on the rate of reaction and normalized to the total protein content. The activity levels of resistant populations are compared to those of susceptible populations.

Molecular Assays for Genotypic Resistance (kdr)

Objective: To detect the presence and frequency of specific kdr mutations in the voltage-gated sodium channel gene.

Methodology: TaqMan qPCR Assay for kdr Allele Discrimination

-

DNA Extraction: Genomic DNA is extracted from individual mosquitoes.

-

Assay Design: Design two TaqMan probes that are specific to the different alleles at the mutation site (e.g., one for the susceptible L1014 allele and one for the resistant F1014 allele). Each probe is labeled with a different fluorescent reporter dye (e.g., FAM and VIC).

-

qPCR Reaction: The qPCR reaction mix includes the mosquito DNA template, primers that flank the mutation site, and the two allele-specific TaqMan probes.

-

Amplification and Detection: During the PCR amplification, only the probe that perfectly matches the DNA template will bind and be cleaved by the polymerase, releasing its fluorescent signal. A real-time PCR machine detects the fluorescence from each dye.

-

Genotype Calling:

-

Fluorescence only from the susceptible probe dye = Homozygous susceptible.

-

Fluorescence only from the resistant probe dye = Homozygous resistant.

-

Fluorescence from both dyes = Heterozygous.

-

Signaling Pathways and Resistance Logic

Visualizing the complex interactions and workflows is crucial for understanding and investigating insecticide resistance.

Caption: Bayothrin's mechanism of action on susceptible vs. resistant sodium channels.

Caption: The major pathways leading to insecticide resistance in vectors.

Caption: A logical workflow for the detection and characterization of resistance.

Conclusion and Future Directions

The development of resistance to Bayothrin (cyfluthrin) and other pyrethroids poses a significant threat to the control of vector-borne diseases. The primary drivers of this resistance are well-defined: target-site mutations (kdr) and enhanced metabolic detoxification by P450s, GSTs, and esterases. The quantitative data, though fragmented, clearly indicates that high levels of resistance to cyfluthrin have been selected for in multiple vector and pest species.

For drug development professionals and public health officials, this underscores the urgent need for:

-

Robust Resistance Monitoring: Continuous surveillance using the standardized bioassays, biochemical, and molecular protocols outlined in this guide is critical for early detection and effective management.

-

Development of Novel Insecticides: New active ingredients with different modes of action are required to overcome existing resistance mechanisms.

-

Integrated Vector Management (IVM): Reliance on chemical control alone is unsustainable. IVM strategies that incorporate biological control, environmental management, and community engagement must be prioritized to reduce selection pressure and preserve the efficacy of existing insecticides like Bayothrin.

Future research should focus on functionally characterizing novel resistance mutations, understanding the regulatory pathways that lead to enzyme overexpression, and developing next-generation molecular diagnostics for rapid field deployment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vector Resistance - The Resistance Phenomenon in Microbes and Infectious Disease Vectors - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levels of insecticide resistance to deltamethrin, malathion, and temephos, and associated mechanisms in Aedes aegypti mosquitoes from the Guadeloupe and Saint Martin islands (French West Indies) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Cyfluthrin and Etofenprox Resistance in House Fly Musca domestica Populations in Antalya, Türkiye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Larval susceptibility of Aedes aegypti and Culex quinquefasciatus populations to chemical insecticides] [pubmed.ncbi.nlm.nih.gov]

- 11. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]

Molecular structure and properties of transfluthrin and its metabolites

An In-depth Technical Guide on the Molecular Structure and Properties of Transfluthrin and its Metabolites

Introduction

Transfluthrin is a potent, fast-acting synthetic pyrethroid insecticide and repellent with low persistence in the environment.[1] It is widely utilized in indoor settings to control flying insects such as mosquitoes, flies, and moths, as well as crawling insects like cockroaches.[1] Its mode of action, like other pyrethroids, involves the disruption of the insect's nervous system. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and metabolism of transfluthrin, along with the properties of its primary metabolites.

Molecular Structure of Transfluthrin

Transfluthrin is a carboxylic ester produced from the formal condensation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 2,3,5,6-tetrafluorobenzyl alcohol.[2][3] The molecular formula for transfluthrin is C₁₅H₁₂Cl₂F₄O₂.[1][3] It is classified as an organofluorine and organochlorine compound, containing a cyclopropane ring.[2][3] The active substance is the 1R-trans configuration, as transfluthrin possesses two chiral centers, leading to four possible stereoisomers.[4]

IUPAC Name: (2,3,5,6-Tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate[1]

Physicochemical Properties of Transfluthrin

The physicochemical properties of transfluthrin are summarized in the table below. Its high volatility contributes to its effectiveness as a spatial repellent.

| Property | Value | References |

| Molar Mass | 371.15 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 32 °C | [1] |

| Boiling Point | 135 °C at 0.1 mmHg | [1] |

| Water Solubility | 57 µg/L | [1] |

| LogP (n-octanol/water) | 5.5 | [4] |

| Vapor Pressure | 1 x 10⁻⁴ Pa at 20 °C | [1] |

| Density | 1.507 g/cm³ at 23 °C | [1] |

Mechanism of Action